molecular formula C14H12ClNOS2 B2511883 4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 478247-11-9

4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

Cat. No.: B2511883
CAS No.: 478247-11-9
M. Wt: 309.83
InChI Key: GZQJVVWHCKCZHG-UHFFFAOYSA-N
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Description

4-(2-Chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a heterocyclic compound featuring a thieno[3,2-f][1,4]thiazepin-5(2H)-one core substituted with a 2-chlorobenzyl group at the 4-position. The molecule combines a seven-membered thiazepine ring fused to a thiophene ring, with a ketone group at position 3.

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNOS2/c15-12-4-2-1-3-10(12)9-16-6-8-19-14-11(13(16)17)5-7-18-14/h1-5,7H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQJVVWHCKCZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=CS2)C(=O)N1CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one typically involves the condensation of 2-aminothiophenol with α-acetylenic ketones. One efficient method uses MCM-41(H) zeolite as a catalyst in acetonitrile under reflux conditions. This reaction yields the desired thiazepine compound in high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of zeolite catalysts and acetonitrile as a solvent suggests that scalable processes could be developed based on these laboratory methods. The focus would be on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazepine ring to a more saturated form.

    Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazepine derivatives.

    Substitution: Various substituted thiazepine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The thiazepine ring may play a crucial role in binding to these targets, leading to the modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : The target compound and its analogs are synthesized via multistep routes involving cyclization and substitution reactions, as inferred from related compounds in and . The 2-chlorobenzyl group may require careful regioselective installation to avoid byproducts .
  • Hydrogen Bonding: Analogous to ’s triazole-thione complex, the ketone and sulfur atoms in the thiazepinone core could participate in hydrogen bonding, enhancing interactions with biological targets like GABA receptors or serotonin transporters .
  • Thermodynamic Stability : Methyl-substituted analogs (CAS 478247-13-1 and 339105-93-0) may exhibit lower melting points compared to the chlorinated derivative due to reduced molecular symmetry .

Biological Activity

4-(2-Chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a heterocyclic compound that has garnered attention for its potential pharmacological properties. Its unique bicyclic structure combines a thiazepine ring with a thieno ring, which may influence its biological activity. This article explores the compound's synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H12ClNOS2
  • Molecular Weight : 309.83 g/mol
  • CAS Number : 339105-75-8

The compound features a 4-chlorobenzyl group attached to the thiazepine ring, which is hypothesized to enhance its interaction with biological targets due to the electron-withdrawing nature of the chlorine atom.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including antibacterial, antifungal, antitumor, and anti-inflammatory effects. The specific biological activities associated with this compound are summarized in the following table:

Activity Type Description
AntibacterialEffective against various Gram-positive and Gram-negative bacteria.
AntifungalExhibits antifungal properties against common fungal strains.
AntitumorShows potential in inhibiting tumor cell proliferation in vitro.
Anti-inflammatoryReduces inflammation markers in cellular models.

Antibacterial Activity

A study evaluated the antibacterial efficacy of several thiazepine derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested .

Antitumor Activity

In vitro studies on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that this compound can inhibit cell proliferation effectively. The IC50 values obtained were around 15 µM, indicating moderate potency compared to standard chemotherapeutic agents .

Anti-inflammatory Effects

Research has shown that this compound can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .

The proposed mechanism of action for this compound involves its ability to interact with specific enzymes or receptors involved in various biological pathways. The thieno[3,2-f][1,4]thiazepine core allows for binding to active sites on target proteins, potentially inhibiting their function or modulating their activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves cyclization of thiophene precursors with chlorobenzyl derivatives. For example, Stille cross-coupling (utilizing organotin reagents) is effective for constructing fused thieno-thiazepine systems, as demonstrated in similar heterocyclic frameworks . Key intermediates include halogenated thiophene derivatives and benzyl-substituted amines. Microwave-assisted synthesis (e.g., 80–100 W power, 150–200°C) can enhance reaction efficiency compared to classical thermal methods, reducing reaction times from hours to minutes .

Q. How do researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the thiazepine ring and chlorobenzyl substituent. For example, protons on the dihydrothieno moiety resonate at δ 3.2–4.5 ppm, while aromatic protons from the chlorobenzyl group appear at δ 7.2–7.8 ppm .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) to verify the molecular formula (C₁₄H₁₁ClNOS₂).
  • X-ray Crystallography : Resolves stereochemical ambiguities in the thiazepine ring, particularly the orientation of the chlorobenzyl group .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields in the cyclization steps of thiazepine derivatives?

  • Methodological Answer :

  • Catalytic Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with ligand tuning to stabilize reactive intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while additives like K₂CO₃ facilitate deprotonation during cyclization .
  • Microwave Irradiation : Reduces side reactions (e.g., dimerization) by accelerating kinetics, achieving yields >85% compared to 60–70% via conventional heating .

Q. How can computational chemistry aid in predicting the reactivity and stability of intermediates in the synthesis of this compound?

  • Methodological Answer :

  • DFT Calculations : Predict thermodynamic stability of intermediates (e.g., thiolactam vs. thiolactone forms) using Gaussian09 at the B3LYP/6-31G(d) level .
  • Transition State Modeling : Identify energy barriers for ring-closing steps, guiding solvent and temperature choices. For example, MD simulations reveal solvent effects on transition-state geometries .
  • Docking Studies : Evaluate non-covalent interactions (e.g., π-stacking with chlorobenzyl groups) that influence crystallinity and solubility .

Q. When encountering contradictory spectroscopic data (e.g., NMR shifts), what analytical approaches are used to resolve structural ambiguities?

  • Methodological Answer :

  • 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C couplings to confirm connectivity. For instance, HMBC cross-peaks between the thiazepine carbonyl (δ 170 ppm) and adjacent CH₂ groups resolve ring-closure regiochemistry .
  • Isotopic Labeling : Introduce ¹⁵N or ¹³C labels at suspected positions to track chemical shifts in complex heterocycles .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one) to validate unexpected shifts .

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